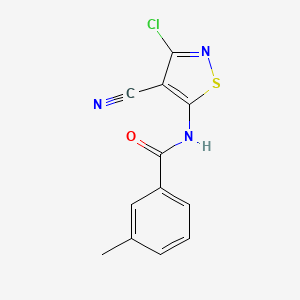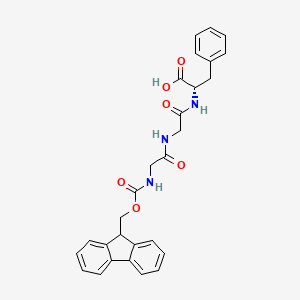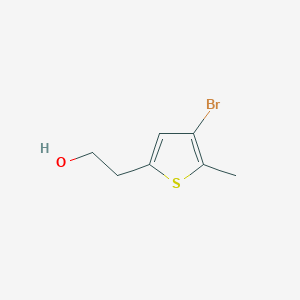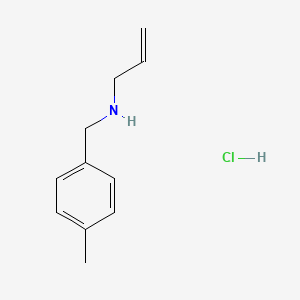
Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride
Vue d'ensemble
Description
The compound “Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride” is an organic compound that contains a propyl group, a benzyl group with a trifluoromethyl substituent, and an amine group. It also is in the form of a hydrochloride salt, which is common for amine compounds to increase their stability and solubility .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a benzene ring (from the benzyl group) substituted with a trifluoromethyl group and a propylamine chain. The presence of the trifluoromethyl group could introduce interesting electronic effects due to the high electronegativity of fluorine .Chemical Reactions Analysis
Amines, such as the one in this compound, are generally basic and can participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions. The trifluoromethyl group could potentially influence these reactions due to its electron-withdrawing nature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the amine could contribute to basicity, while the trifluoromethyl group could influence the compound’s polarity and reactivity .Applications De Recherche Scientifique
Material Science and Catalysis
Metalloporphyrin catalysts, including those incorporating amine functionalities, have been investigated for their ability to selectively functionalize saturated C-H bonds. These catalysts facilitate a range of transformations, including hydroxylation, amination, and carbenoid insertion, with high selectivity and efficiency. The application of such catalysts in organic synthesis demonstrates the potential of amine-functionalized compounds in facilitating complex chemical transformations, which could be relevant to the derivatives of “Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride” in catalytic processes or material science applications (Che et al., 2011).
Environmental Remediation
Amine-functionalized materials, such as metal-organic frameworks (MOFs) and sorbents, have shown significant promise in environmental remediation, particularly in the adsorption and removal of pollutants. The incorporation of amine groups into these materials enhances their interaction with contaminants through mechanisms such as electrostatic interaction and hydrogen bonding. This property could make derivatives of “Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride” suitable for the development of novel adsorbents or catalysts for environmental cleanup efforts (Lin et al., 2016).
Organic Synthesis and Drug Development
The reductive amination process, which involves the conversion of aldehydes or ketones to amines, is a fundamental reaction in organic synthesis and drug development. Catalysts that facilitate this reaction are crucial for the synthesis of a wide range of amine-containing compounds. Research in this area highlights the potential application of “Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride” in the synthesis of complex organic molecules, including pharmaceuticals, through its involvement in catalytic cycles or as a precursor in reductive amination reactions (Irrgang & Kempe, 2020).
Mécanisme D'action
Orientations Futures
The study and application of fluorinated organic compounds is a vibrant field of research, with potential applications in pharmaceuticals, agrochemicals, and materials science . This compound, with its combination of a trifluoromethyl group and an amine, could potentially be of interest in these areas.
Propriétés
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c1-2-6-15-8-9-4-3-5-10(7-9)11(12,13)14;/h3-5,7,15H,2,6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGOJBCFRVMFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=CC=C1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl-(3-trifluoromethylbenzyl)-amine hydrochloride | |
CAS RN |
16065-27-3 | |
| Record name | Benzenemethanamine, N-propyl-3-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16065-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Spiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B3106772.png)
![2-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B3106774.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-propylurea](/img/structure/B3106775.png)


